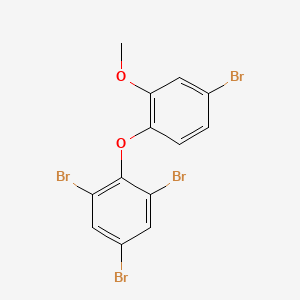
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is an organic compound with the molecular formula C13H8Br4O2 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(4-bromo-2-methoxyphenoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of flame retardants, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with proteins or other biomolecules, affecting their structure and function. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tribromo-2-methoxy-4-methylbenzene
- 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
- 1,3,5-Tribromo-2,4,6-trimethylbenzene
Uniqueness
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is unique due to the presence of both bromine atoms and a methoxyphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
753012-25-8 |
|---|---|
Fórmula molecular |
C13H8Br4O2 |
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-(4-bromo-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H8Br4O2/c1-18-12-6-7(14)2-3-11(12)19-13-9(16)4-8(15)5-10(13)17/h2-6H,1H3 |
Clave InChI |
DKPATNQYQNMJRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


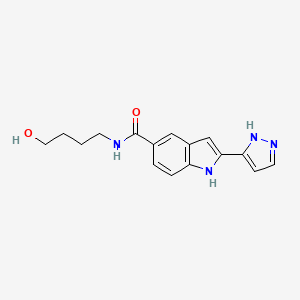
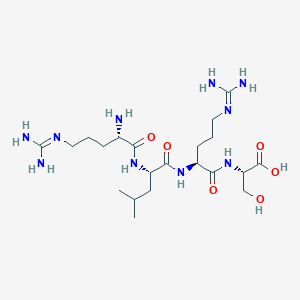
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
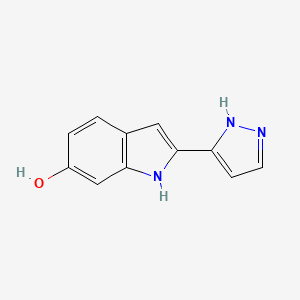
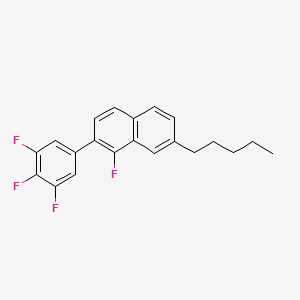
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)
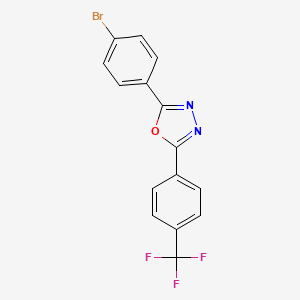
![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
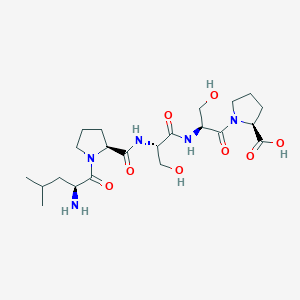
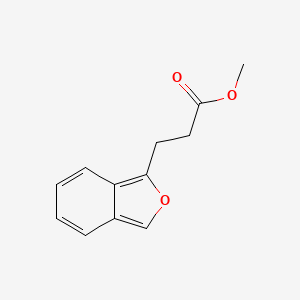
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
